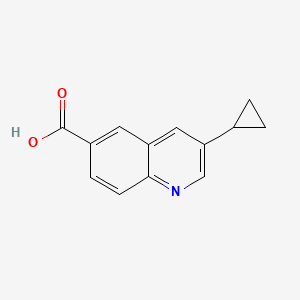
3-Cyclopropyl-6-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-6-quinolinecarboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is notable for its structural complexity and potential applications in various scientific fields, including medicinal chemistry and industrial processes. The presence of a cyclopropyl group at the third position and a carboxylic acid group at the sixth position of the quinoline ring system contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-quinolinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are utilized to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropyl-6-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like piperazine and other nucleophiles are employed under catalytic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as N-oxides, tetrahydroquinolines, and substituted quinolines .
Aplicaciones Científicas De Investigación
3-Cyclopropyl-6-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives used in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-6-quinolinecarboxylic acid, particularly in its role as a precursor to fluoroquinolone antibiotics, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound effectively prevents bacterial growth and proliferation .
Comparación Con Compuestos Similares
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar quinoline backbone.
Norfloxacin: Another fluoroquinolone with comparable antibacterial activity.
Ofloxacin: Known for its broad-spectrum antibacterial properties
Uniqueness: 3-Cyclopropyl-6-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .
Propiedades
Fórmula molecular |
C13H11NO2 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
3-cyclopropylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)9-3-4-12-10(5-9)6-11(7-14-12)8-1-2-8/h3-8H,1-2H2,(H,15,16) |
Clave InChI |
JEDRRPCIWDISOZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=C3C=CC(=CC3=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















